Disulfuryl fluoride

Description

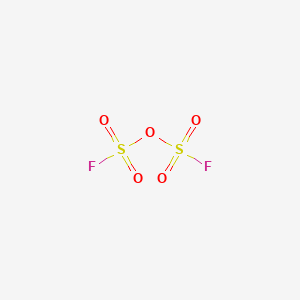

Structure

2D Structure

3D Structure

Properties

InChI |

InChI=1S/F2O5S2/c1-8(3,4)7-9(2,5)6 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WICQXESQFGXSKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=S(=O)(OS(=O)(=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065332 | |

| Record name | Disulfuryl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13036-75-4 | |

| Record name | Disulfuryl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13036-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disulfuryl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013036754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disulfuryl fluoride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disulfuryl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disulphur fluoride pentaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Disulfuryl Fluoride

Advanced and Emerging Synthetic Techniques for Related Sulfuryl Fluorides

Electrochemical Synthesis Pathways for Sulfonyl Fluorides

Electrosynthesis has emerged as a powerful and sustainable platform for creating sulfonyl fluorides, often avoiding the need for harsh oxidants or catalysts. youtube.comacs.org These methods typically involve the anodic oxidation of sulfur-containing precursors in the presence of a fluoride (B91410) source. youtube.comacs.org

A notable electrochemical approach involves the direct, oxidant-free conversion of thiols and disulfides into the corresponding aryl and alkyl sulfonyl fluorides. rsc.orgrhhz.net In this process, readily available thiols or disulfides are subjected to anodic oxidation. acs.orgrhhz.net Kinetic studies suggest that the thiol is first rapidly oxidized to a disulfide intermediate, which is then further oxidized and fluorinated to yield the sulfonyl fluoride. acs.org The primary byproduct in this synthesis is sulfonic acid, which can arise from the anodic oxidation of the disulfide or through the hydrolysis of the sulfonyl fluoride product. acs.org A key advantage of this method is the use of inexpensive and safe fluoride sources like potassium fluoride (KF). acs.orgrhhz.net

Alternative electrochemical strategies have been developed using different starting materials. One such method employs sulfonyl hydrazides, which are treated with a fluoride source like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) under constant current. webqc.orgacs.org In this system, tetrabutylammonium (B224687) iodide (n-Bu₄NI) can serve as both an electrolyte and a redox catalyst to generate the necessary sulfonyl radical species from the sulfonyl hydrazide. webqc.org Another pathway involves the anodic oxidation of sulfinic salts, using Et₃N·HF as the fluoride source, to produce aryl, aliphatic, and alkenyl sulfonyl fluorides without an external oxidant. youtube.com

These electrochemical methods are summarized in the table below.

| Starting Material | Fluoride Source | Key Conditions | Product Type |

| Thiols or Disulfides | Potassium Fluoride (KF) | Graphite anode, stainless steel cathode, CH₃CN/HCl solvent | Aryl, Alkyl, Benzyl, Heteroaryl Sulfonyl Fluorides |

| Sulfonyl Hydrazides | Et₃N·3HF | Graphite anode, nickel cathode, n-Bu₄NI electrolyte | Various Sulfonyl Fluorides |

| Sulfinic Salts | Et₃N·HF | Anodic oxidation | Aryl, Aliphatic, Alkenyl Sulfonyl Fluorides |

This table presents a summary of electrochemical methods for the synthesis of organic sulfonyl fluorides. youtube.comacs.orgacs.org

It is important to note that these electrochemical methods are primarily documented for the synthesis of organic sulfonyl fluorides, which contain a carbon-sulfur bond. The synthesis of the inorganic compound disulfuryl fluoride (S₂O₅F₂) typically follows classical inorganic routes, such as the reaction between sulfur trioxide (SO₃) and fluorosulfuric acid (HSO₃F). researchgate.net

Radical-Mediated Fluorosulfonylation Approaches

Radical-mediated reactions represent another significant avenue for the synthesis of sulfonyl fluorides, particularly for the functionalization of unsaturated organic molecules. researchgate.netresearchgate.net These methods rely on the generation of the highly reactive fluorosulfonyl radical (FSO₂•), which can then participate in various addition and coupling reactions. researchgate.netnih.gov

A common precursor for the FSO₂• radical is sulfuryl chlorofluoride (FSO₂Cl), which can generate the radical under photocatalytic or electrochemical conditions. youtube.comnih.govbeilstein-journals.org For instance, the photoredox-catalyzed reaction of FSO₂Cl with alkenes leads to the formation of alkenyl sulfonyl fluorides. nih.govgoogle.com This approach is notable for its ability to synthesize structures that are challenging to access through traditional cross-coupling methods. nih.govgoogle.com Similarly, the electrochemical oxo-fluorosulfonylation of alkynes with FSO₂Cl can produce β-keto sulfonyl fluorides. youtube.com

Beyond FSO₂Cl, other reagents have been developed to serve as sources of the fluorosulfonyl radical. Researchers have introduced solid-state, air-stable reagents, such as 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts and other benzimidazolium fluorosulfonate cationic salts, which release the FSO₂• radical under photoredox conditions. wikipedia.orgd-nb.info These bench-stable crystalline reagents offer operational simplicity and safety compared to using gaseous precursors. researchgate.netwikipedia.orgd-nb.info Another strategy involves the insertion of sulfur dioxide into radical pathways. For example, Fe-catalyzed reactions can mediate the coupling of alkenes, an SO₂ source like sodium dithionite (B78146) (Na₂S₂O₄), and a fluoride source like N-fluorobenzenesulfonimide (NFSI) to form functionalized alkyl sulfonyl fluorides. quora.com

These radical-mediated approaches are highlighted below.

| Radical Source | Generation Method | Substrate | Product Type |

| Sulfuryl Chlorofluoride (FSO₂Cl) | Photocatalysis or Electrochemistry | Alkenes, Alkynes | Alkenyl Sulfonyl Fluorides, β-Keto Sulfonyl Fluorides |

| Benzimidazolium Fluorosulfonate Salts | Photoredox Catalysis | Olefins (Alkenes) | Alkenyl and Functional Alkyl Sulfonyl Fluorides |

| Sodium Dithionite (SO₂ source) + NFSI (F source) | Fe-Catalysis | Alkenes | Lactam-Functionalized Alkyl Sulfonyl Fluorides |

This table summarizes various radical-mediated approaches for the synthesis of organic sulfonyl fluorides. youtube.comnih.govwikipedia.orgquora.com

These radical fluorosulfonylation methods are designed for the synthesis of complex organic molecules containing the -SO₂F group. researchgate.net The dimerization of the fluorosulfonyl radical (FSO₂•) to form this compound is not a reported outcome of these reactions, which are tailored to promote the formation of C-S bonds through reactions with organic substrates.

Structural Elucidation and Advanced Spectroscopic Characterization of Disulfuryl Fluoride

Vibrational Spectroscopy Analysis (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, has been instrumental in elucidating the structure of disulfuryl fluoride (B91410). The spectra are interpreted by comparing them with those of simpler sulfuryl compounds and other polysulfuryl halides, allowing for the assignment of characteristic group frequencies. cdnsciencepub.comresearchgate.net

Characteristic Group Frequencies and Band Assignments

The vibrational spectra of disulfuryl fluoride are consistent with an acyclic structure. cdnsciencepub.comresearchgate.net Key vibrational modes and their assignments have been determined through detailed analysis of its Raman and infrared spectra. For instance, a strong, polarized line observed around 733 cm⁻¹ in the Raman spectrum is attributed to the out-of-phase SO₂ parallel rock. cdnsciencepub.com The infrared spectrum of gaseous this compound has been investigated, contributing to the identification of its fundamental vibration frequencies. dtic.mil

The following table summarizes some of the observed vibrational frequencies for this compound and related compounds, providing a basis for comparative analysis.

| Compound | Vibrational Mode | Frequency (cm⁻¹) (Raman) | Reference |

| S₂O₅F₂ | SO₂ parallel rock (out-of-phase) | 733 | cdnsciencepub.com |

| S₂O₅F₂ | SF₂ wagging modes | 455, 397 | cdnsciencepub.com |

| S₂O₅F₂ | Skeletal vibrations | 630, 560, 487 | cdnsciencepub.com |

| S₂O₅ClF | SO₂ parallel rock (out-of-phase) | 715 | cdnsciencepub.com |

| S₂O₅Cl₂ | SO₂ parallel rock (out-of-phase) | 716 | cdnsciencepub.com |

| SO₂F₂ | SO₂ rock | 545 | cdnsciencepub.com |

| SO₂Cl₂ | SO₂ rock | 580 | cdnsciencepub.com |

Comparative Vibrational Studies with Polysulphuryl Halides

Comparative studies of the vibrational spectra of polysulfuryl halides, including this compound, disulfuryl chloride, and trisulfuryl halides, have revealed important structural distinctions. cdnsciencepub.comresearchgate.net A notable feature that distinguishes trisulfuryl compounds from disulfuryl compounds is the presence of two high-frequency SO₂ rocking modes in the 700 cm⁻¹ region, whereas disulfuryl compounds exhibit only a single line in this region. cdnsciencepub.com This "splitting" of the frequency is a diagnostic indicator of the change in structure from a diphosphate-like to a triphosphate-like chain. cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly focusing on the fluorine-19 nucleus, has been a valuable tool in confirming the structural features of this compound.

Fluorine-19 NMR Studies for Structural Equivalence

The ¹⁹F NMR spectrum of this compound exhibits a single line. cdnsciencepub.com This observation is crucial as it indicates that the fluorine atoms within the molecule are structurally equivalent. cdnsciencepub.com This finding is consistent with an acyclic structure where the two SO₂F groups are chemically identical. cdnsciencepub.com The high sensitivity and large chemical shift dispersion of the ¹⁹F nucleus make it an excellent probe for studying the structure and conformational changes in fluorine-containing compounds. nih.govnih.gov

Gas-Phase Electron Diffraction Studies (based on related sulfur-fluorine compounds)

While specific gas-phase electron diffraction data for this compound is not detailed in the provided context, this technique has been extensively used to determine the molecular structures of related sulfur-fluorine compounds. researchgate.netacs.org For instance, studies on FSSF and SSF₂ have yielded precise bond lengths and angles. researchgate.net Gas-phase electron diffraction of CF₃SOF and CF₃SF₃ has also provided detailed geometric parameters. acs.org These studies on analogous compounds suggest that gas-phase electron diffraction would be a powerful method to determine the precise bond lengths (S–F, S=O, S–O) and the S–O–S bond angle in this compound. It is known that this compound has a central S–O–S bond angle of approximately 123.6°.

X-ray Crystallography of this compound Derivatives

Reactivity and Reaction Mechanisms of Disulfuryl Fluoride

Nucleophilic Reactivity at Sulfur Centers

The sulfur atoms in disulfuryl fluoride (B91410) are highly electrophilic, rendering them susceptible to attack by a wide range of nucleophiles. This reactivity is central to its application in organic synthesis, particularly for the formation of sulfonyl derivatives.

Reactions with Oxygen Nucleophiles

Disulfuryl fluoride readily reacts with various oxygen nucleophiles, including alcohols, phenols, and carboxylic acids, to form fluorosulfate (B1228806) derivatives. rsc.orgrsc.org These reactions typically proceed by nucleophilic attack of the oxygen atom on one of the sulfur centers, leading to the displacement of a fluorosulfate anion.

For instance, the reaction of sulfuryl fluoride (SO₂F₂) with alcohols or phenols in the presence of a base, such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), yields the corresponding fluorosulfates. rsc.orgrsc.org While the initial reaction to form the fluorosulfate is generally efficient, the subsequent reaction of the fluorosulfate with a second equivalent of the oxygen nucleophile is kinetically slower. rsc.orgrsc.org This differential reactivity allows for the isolation and further functionalization of the fluorosulfate intermediate. rsc.org

Recent studies have expanded the scope of these reactions. For example, a one-pot method for the synthesis of 1,1-dihydrofluoroalkyl sulfides involves bubbling sulfuryl fluoride through a solution containing an alcohol and a thiol. rsc.org This process proceeds through the formation of a bis(1,1-dihydrofluoroalkyl) sulfate (B86663) intermediate. rsc.org

The reaction of sulfuryl fluoride with phenols is a key transformation in SuFEx chemistry, leading to the formation of aryl fluorosulfates. accessscience.comnih.gov This reaction is often mediated by a base and provides a versatile platform for creating diverse molecular architectures. nih.govnih.gov

The reactivity of this compound with oxygen nucleophiles can be influenced by the reaction conditions and the nature of the nucleophile. For example, the reaction with hydrogen peroxide in an alkaline medium proceeds via sequential nucleophilic displacement of fluoride by the hydroperoxide ion (HO₂⁻). acs.org

Sulfur-Fluoride Exchange (SuFEx) Chemistry and its Analogues

Sulfur-Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry platform, characterized by the reliable and selective formation of robust chemical linkages. accessscience.comnih.govsigmaaldrich.comresearchgate.net This chemistry leverages the unique stability and reactivity of the sulfur(VI)-fluoride bond, which can be activated for exchange with various nucleophiles under specific conditions. nih.govnih.govnih.govacs.org this compound and its derivatives, such as sulfonyl fluorides (RSO₂F) and fluorosulfates (ROSO₂F), are key connective hubs in SuFEx transformations. nih.govresearchgate.netresearchgate.net

The SuFEx reaction is notable for its high efficiency, broad substrate scope, and compatibility with a wide range of functional groups. researchgate.net These reactions are often metal-free and can be accelerated by catalysts such as Lewis bases, bifluoride salts, and even biological nucleophiles, making them suitable for applications in materials science, drug discovery, and chemical biology. nih.govacs.org

The mechanism of SuFEx reactions is a subject of ongoing investigation, with several hypotheses proposed to explain the observed reactivity. The generally accepted mechanism involves the nucleophilic attack on the electrophilic sulfur(VI) center, leading to the displacement of the fluoride ion. nih.gov The stability of the resulting products, particularly the formation of strong bonds like Si-F, often provides the thermodynamic driving force for the reaction. nih.govnih.gov

Two primary mechanistic proposals have been put forward for base-catalyzed SuFEx reactions involving silyl (B83357) ethers:

Activation of the S(VI) Fluoride: The base can act as a nucleophile, attacking the sulfur center of the S(VI) fluoride to form a more reactive intermediate. nih.gov This activated species is then more susceptible to attack by the silyl ether nucleophile. nih.gov

Activation of the Silyl Ether: Alternatively, the base can coordinate to the silicon atom of the silyl ether, forming a silicate (B1173343) intermediate. nih.gov This is followed by the release of an alkoxide or phenoxide group, which then reacts with the S(VI) fluoride. nih.gov

Recent computational studies on the reaction of methanesulfonyl fluoride with methylamine (B109427) suggest an SN2-type mechanism. nih.govacs.org For highly reactive nucleophiles like phenolate (B1203915) anions, an addition-elimination mechanism with a low activation barrier has also been proposed. nih.govacs.org The exact mechanism can vary depending on the specific reactants and conditions. nih.govacs.org

A variety of catalytic strategies have been developed to facilitate and accelerate SuFEx reactions. These strategies aim to enhance the electrophilicity of the sulfur center or increase the nucleophilicity of the coupling partner. nih.gov

Base Catalysis: Organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and triethylamine (Et₃N) are commonly used as catalysts in SuFEx reactions. nih.govnih.gov DBU has been shown to be effective in promoting the reaction between sulfonyl fluorides and silyl ethers. nih.gov The catalytic role of the base can involve either activating the sulfonyl fluoride or deprotecting the silyl ether to generate a more reactive nucleophile. nih.govacs.org Stronger bases like 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG) have been employed for more challenging SuFEx transformations. oup.comcshl.edu

Fluoride and Bifluoride Catalysis: Fluoride ions can act as catalysts, particularly in reactions involving silyl ethers, by facilitating the formation of the highly stable Si-F bond. nih.gov Bifluoride salts, such as potassium bifluoride (KFHF), have also been explored as catalysts. acs.org The bifluoride ion ([FHF]⁻) can serve as a stable source of fluoride and can also participate in hydrogen bonding to activate the S-F bond. nih.govacs.org

Lewis Acid Catalysis: Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], have been shown to activate sulfonyl fluorides, sulfamoyl fluorides, and fluorosulfates towards nucleophilic attack by amines. acs.orgacs.org The Lewis acid is thought to coordinate to the sulfonyl oxygens or the fluorine atom, thereby increasing the electrophilicity of the sulfur center. acs.org

Synergistic Catalytic Systems: Recently, synergistic catalytic systems have been developed to further enhance the efficiency of SuFEx reactions. For example, the combination of a hindered guanidine (B92328) base like BTMG with hexamethyldisilazane (B44280) (HMDS) has been shown to be a powerful system for the direct coupling of alcohols with SuFExable hubs. oup.comcshl.edu In this system, HMDS is believed to activate the alcohol by forming a TMS-ether intermediate in situ, while BTMG catalyzes the subsequent SuFEx reaction. cshl.edu

Electrophilic Behavior and Lewis Acid Interactions

The electrophilic nature of the sulfur atoms in this compound allows it to act as a Lewis acid, interacting with Lewis bases. While the primary reactive sites are the sulfur centers, the molecule can also engage in interactions through its fluorine and oxygen atoms.

Studies on related sulfur-fluorine compounds, such as sulfur tetrafluoride (SF₄), have shown that they can act as fluoride ion acceptors, forming anions like SF₅⁻ in the presence of strong fluoride donors. collectionscanada.gc.ca While specific studies on this compound's Lewis acidity in this context are less common, its electrophilic character suggests it could participate in similar interactions.

The interaction of sulfonyl fluorides with Lewis acids has been exploited to activate them for nucleophilic substitution. acs.orgacs.org For example, Lewis acids like calcium triflimide can coordinate to the sulfonyl group, enhancing the electrophilicity of the sulfur atom and facilitating reactions with amines. acs.orgacs.org This suggests that this compound could also form adducts with Lewis acids, potentially leading to enhanced reactivity.

Radical Reactions Involving this compound and its Fragments

While the chemistry of this compound is dominated by its electrophilic nature, there is growing interest in its involvement in radical reactions. The generation of the fluorosulfonyl radical (•SO₂F) from sulfuryl fluoride (SO₂F₂) has been a challenge due to the high bond dissociation energy of the S-F bond. springernature.com

However, recent research has demonstrated that radical fluorosulfonylation can be achieved using air-stable fluorosulfonylating reagents derived from sulfuryl fluoride. springernature.com These reagents can undergo homolytic cleavage of a weaker bond to generate the fluorosulfonyl radical, which can then participate in various radical transformations, including hydrofluorosulfonylation and difunctionalization of unsaturated hydrocarbons. springernature.com

Furthermore, SO₂F₂-mediated one-pot processes have been expanded to include radical reactions. acs.org In these methods, fluorosulfate intermediates, formed from the reaction of alcohols with SO₂F₂, can be converted to alkyl halides. These alkyl halides can then be used in subsequent radical deoxygenation reactions. acs.org

Gas-Phase Reactions and Atmospheric Chemical Transformations

Detailed research findings on the gas-phase reactions and atmospheric chemical transformations specifically for this compound (S₂O₅F₂) are not extensively covered in the available scientific literature. The primary focus of atmospheric chemistry studies in this chemical family has been on the related compound, sulfuryl fluoride (SO₂F₂).

Kinetics of Reactions with Atmospheric Oxidants (OH radicals, Cl atoms, O₃)

There is a lack of available data in the searched literature regarding the specific kinetics of reactions between this compound and key atmospheric oxidants such as hydroxyl (OH) radicals, chlorine (Cl) atoms, or ozone (O₃).

Photolytic Behavior and Atmospheric Transformation Mechanisms

Information on the photolytic behavior of this compound, including its absorption of solar radiation and subsequent transformation mechanisms in the atmosphere, is not detailed in the provided search results. Studies on related compounds suggest that such processes are critical for determining atmospheric lifetime, but specific data for this compound is not available. researchgate.net

Mechanistic Investigations using Computational and Experimental Techniques

The reaction mechanisms of sulfur-fluorine compounds are frequently investigated using a combination of advanced computational and experimental methods. While specific studies on the atmospheric reaction mechanisms of this compound are sparse, the techniques applied to it and related molecules provide insight into how its reactivity is explored.

Computational chemistry is a key tool in understanding the structure and reactivity of such molecules. For this compound, computational potential-energy scans using methods like the O3LYP functional have been employed to study its conformational properties, suggesting the existence of low-energy gauche forms in addition to a trans-conformer. These conformational details are crucial for understanding transition-state geometries in its reactions. For the closely related sulfuryl fluoride (SO₂F₂), theoretical approaches including ab initio, CCSD(T), and density functional theory (DFT) calculations have been used to evaluate potential reaction channels and the stability of possible adducts. ippc.int These calculations have shown that the most likely product channels for its reaction with atmospheric radicals are highly endothermic, which aligns with experimental observations of its low reactivity. ippc.int

Experimental techniques provide the physical data needed to validate computational models and directly probe reaction kinetics and pathways. For gas-phase studies, methods such as ion trap mass spectrometry are utilized to examine the ion chemistry of sulfuryl fluoride, detailing how it reacts with ions of atmospheric relevance. researchgate.net Such experiments have identified that reactions can proceed through mechanisms like dissociative electron transfer or fluorine abstraction. researchgate.net Other experimental setups for studying related compounds involve long-path FTIR/smog chambers and pulsed laser photolysis (PLP) coupled with detection methods like laser-induced fluorescence (LIF) to determine reaction rate coefficients. ippc.intcopernicus.orgresearchgate.netcopernicus.org

In the context of synthetic chemistry, mechanistic studies for reactions involving sulfur-fluorine compounds, such as Sulfur(VI) Fluoride Exchange (SuFEx) reactions, also rely on these combined approaches. nih.gov For instance, computational studies on the formation of sulfonamides from methyl sulfonyl fluoride demonstrated that a base-assisted, concerted deprotonation of the amine nucleophile significantly lowers the reaction barrier. nih.gov Similarly, the mechanism of cycloaddition reactions involving compounds like ethene-1,1-disulfonyl difluoride has been corroborated by DFT calculations. nih.gov

Theoretical and Computational Chemistry of Disulfuryl Fluoride

Ab Initio Molecular Orbital Theory Calculations

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are crucial for accurately determining the properties of molecules like disulfuryl fluoride (B91410).

Detailed ab initio analyses specifically focused on the electronic structure of disulfuryl fluoride (FSO₂OSO₂F) are not widely available in the surveyed literature. However, experimental studies of its structure provide a basis for theoretical consideration. The molecule's geometry, determined by gas-phase electron diffraction and X-ray crystallography, features a bent S-O-S bridge and tetrahedral-like coordination at the sulfur atoms. cdnsciencepub.comresearchgate.netcdnsciencepub.com The bonding can be qualitatively described by covalent single bonds for S-F and bridging S-O, and double bonds for the terminal S=O groups. A comprehensive electronic structure analysis via ab initio methods would further elucidate the nature of the molecular orbitals, charge distribution, and the extent of d-orbital participation in sulfur bonding, which has been a topic of discussion for hypervalent sulfur compounds.

Dedicated ab initio studies on the thermochemical properties, such as the standard enthalpy of formation, for this compound are sparse in the public domain. Similarly, a full ab initio mapping of the energetic landscape, including rotational barriers and conformational analysis, has not been extensively published.

Early gas-phase electron diffraction experiments assumed that a single rotational isomer (rotamer) was significantly more stable than all others by at least 2.5 kcal/mol, which allowed for the determination of its structure. cdnsciencepub.comcdnsciencepub.com A thorough computational study using high-level ab initio methods like Coupled Cluster (CCSD(T)) or composite methods (e.g., G3, G4 theory) would be required to precisely quantify the rotational barriers around the S-O bonds and to confirm the global minimum energy conformation and the relative energies of other conformers on the potential energy surface.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) offers a computationally efficient yet accurate alternative for studying the properties of medium-sized molecules and is well-suited for investigating this compound.

There is a notable lack of published DFT studies specifically detailing the reaction pathways and characterizing the transition states for reactions involving this compound. Such studies would be valuable for understanding its reactivity, for instance, in its role as a reagent in organic synthesis for forming sulfonyl fluorides. conicet.gov.ar Computational modeling could elucidate the mechanisms of these reactions, calculate activation barriers, and provide insight into its electrophilic nature.

Generalized Valence Bond (GVB) Theory and Related Methods

Investigations into the electronic structure of this compound using Generalized Valence Bond (GVB) theory or related valence bond methods have not been found in the surveyed scientific literature. GVB theory could offer a unique and intuitive perspective on the bonding in this hypervalent sulfur compound, particularly concerning the nature of the S-O-S bridge and the interactions between the SO₂F groups, by describing the electronic wave function in terms of localized, chemical bonds and lone pairs.

Molecular Dynamics Simulations

A review of the current scientific literature indicates that specific molecular dynamics (MD) simulation studies focused exclusively on this compound (S₂O₅F₂) are not extensively available. MD simulations are a powerful computational method used to study the physical movements of atoms and molecules over time, providing detailed insights into the dynamic evolution of a system. The absence of dedicated MD studies on this compound represents a notable gap in the computational chemistry landscape of this compound.

However, based on theoretical principles and computational studies of related sulfur-fluoride compounds, it is possible to outline the potential scope and objectives of future MD simulations of this compound. Such simulations would be invaluable for understanding its behavior in various environments, from the gas phase to condensed phases, and its interactions with other chemical species.

Potential Areas of Investigation for Molecular Dynamics Simulations of this compound:

Conformational Dynamics: Experimental studies, such as vapor phase electron diffraction, have provided a static picture of the most stable conformation of this compound. cdnsciencepub.com MD simulations could expand on this by exploring the molecule's conformational landscape, identifying different rotamers, and calculating the energy barriers between them. This would provide a dynamic understanding of its structural flexibility.

Intermolecular Interactions: In the liquid or solid state, the behavior of this compound would be governed by intermolecular forces. MD simulations could elucidate the nature and strength of these interactions, which are likely to include dipole-dipole forces and other weak non-covalent interactions involving the fluorine and oxygen atoms. nih.gov Understanding these interactions is crucial for predicting physical properties such as boiling point, density, and solubility.

Solvation Dynamics: By simulating this compound in various solvents, MD can provide insights into the solvation process. This would involve analyzing the structure of the solvent shells around the molecule and calculating the thermodynamics of solvation.

Reaction Dynamics: While quantum mechanics is typically used to study the electronic aspects of chemical reactions, MD simulations can provide a dynamic picture of the reaction process. For instance, simulations could model the approach of a reactant to this compound, offering insights into the steric and orientational requirements for a reaction to occur. nih.gov

The foundation for such simulations would be an accurate force field, which is a set of parameters that describes the potential energy of the system. Developing a reliable force field for this compound would likely involve fitting to high-level ab initio or density functional theory (DFT) calculations, as well as to available experimental data on its structure and vibrational frequencies. researchgate.net

Based on a thorough review of the scientific literature, it is not possible to generate an article on the chemical compound “this compound” (S₂O₅F₂) that adheres to the provided outline. There is a fundamental discrepancy between the subject specified and the topics requested in the outline.

The applications detailed in the outline, including specific types of fluorination, deoxyfluorination, and its role as a building block in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, are overwhelmingly and almost exclusively associated with a different compound: Sulfuryl Fluoride (SO₂F₂) .

Key Points of Discrepancy:

This compound (S₂O₅F₂) , also known as pyrosulfuryl fluoride, is a highly reactive fluorosulfonating agent. Its chemistry is primarily characterized by the introduction of the fluorosulfate (B1228806) group (–OSO₂F) under vigorous conditions. It is not cited in the contemporary chemical literature as a reagent for the specific deoxyfluorination reactions or as a foundational hub for the SuFEx click chemistry platform mentioned in the outline.

Sulfuryl Fluoride (SO₂F₂) is a gaseous compound that has become a cornerstone of modern fluorine chemistry. It is the key reagent used for the applications listed:

Role as a Fluorinating and Deoxyfluorinating Agent: Sulfuryl fluoride (SO₂F₂), in combination with various bases or fluoride sources, is used for the deoxyfluorination of alcohols and aldehydes.

Precursor for Advanced Sulfur-Containing Fluorides: SO₂F₂ is the primary reagent for the synthesis of aryl fluorosulfates and sulfamoyl fluorides from phenols and amines, respectively. These products are central to SuFEx chemistry.

Building Block in Click Chemistry: The entire field of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept developed by Nobel laureate K. Barry Sharpless and colleagues, is based on the unique reactivity of the S-F bond in sulfonyl fluorides (R-SO₂F) and, most notably, sulfuryl fluoride (SO₂F₂) itself. uva.nlsigmaaldrich.comthieme-connect.com It is used to create polymers, modify drug candidates, and link molecules in materials science. uva.nl

Generating an article on "this compound" using the provided structure would result in a scientifically inaccurate document that incorrectly attributes the well-established applications of sulfuryl fluoride to this compound. To maintain scientific accuracy and avoid generating misleading information, the requested article cannot be produced as specified.

Applications of Disulfuryl Fluoride in Chemical Synthesis and Materials Science

Disulfuryl Fluoride (B91410) as a Building Block in Click Chemistry

Development of SuFExable Hubs and Linkers

The concept of SuFEx chemistry revolves around the use of molecules containing a sulfur(VI)-fluorine (S-F) bond as "connective hubs." acs.org These hubs can react with a variety of nucleophiles to form robust new bonds. Sulfuryl fluoride, along with other key connectors like thionyl tetrafluoride (SOF₄), ethenesulfonyl fluoride (ESF), and 1-bromoethene-1-sulfonyl fluoride (BESF), forms the foundation of the SuFEx toolbox. acs.orgnih.gov

The utility of SO₂F₂ as a hub lies in its ability to react sequentially with nucleophiles. For instance, the reaction of SO₂F₂ with a phenol (B47542) in the presence of a base generates a fluorosulfate (B1228806) intermediate. nih.gov This intermediate can then undergo a second reaction with another nucleophile, effectively linking two different molecular fragments through a central sulfate (B86663) or sulfamide (B24259) group. This step-wise reactivity allows for the controlled and predictable assembly of complex structures.

Researchers have expanded the SuFEx toolkit by developing a variety of hubs derived from or related to sulfuryl fluoride. For example, ethene-1,1-disulfonyl difluoride (EDSF), generated from a stable precursor, has been used to create highly functionalized cyclobutene (B1205218) hubs through cycloaddition reactions. nih.gov These new hubs, in turn, can be further modified using SuFEx chemistry, demonstrating the modular and iterative power of this approach.

| SuFExable Hub | Chemical Formula | Key Features |

| Sulfuryl fluoride | SO₂F₂ | A fundamental, gaseous hub for creating sulfate and sulfamide linkages. uva.nloup.com |

| Thionyl tetrafluoride | SOF₄ | A multidimensional connector that can form complex, stereogenic sulfur(VI) centers. nih.gov |

| Ethenesulfonyl fluoride (ESF) | C₂H₃FO₂S | An unsaturated hub that can participate in both SuFEx and Michael addition reactions. nih.gov |

| 1-Bromoethene-1-sulfonyl fluoride (BESF) | C₂H₂BrFO₂S | A versatile hub that allows for further functionalization through its bromine atom. nih.gov |

| Ethene-1,1-disulfonyl difluoride (EDSF) | C₂H₂F₂O₄S₂ | A precursor to complex cyclobutene hubs with multiple sites for SuFEx reactions. nih.gov |

Synthesis of Complex Molecular Architectures

The modular nature of SuFEx chemistry, enabled by hubs like sulfuryl fluoride, has been harnessed for the synthesis of a wide array of complex molecular architectures. This includes the construction of polymers and the late-stage functionalization of intricate molecules.

In polymer science, SO₂F₂ has been instrumental in the synthesis of polysulfates. By reacting bifunctional phenols (bisphenols) with SO₂F₂, chemists can create long polymer chains with precisely defined repeating units. This method has been used to generate novel materials with interesting properties, such as enhanced thermal stability.

Beyond polymers, SuFEx chemistry with sulfuryl fluoride provides a powerful tool for modifying complex, biologically relevant molecules. The S-F bond is remarkably stable under many physiological conditions but can be selectively activated to react with specific nucleophilic residues on proteins, such as lysine, histidine, and tyrosine. oup.com This has opened up new avenues in drug discovery and chemical biology, allowing for the precise covalent modification of target proteins. For instance, benzene-1,2-disulfonyl fluoride, a related disulfonyl fluoride, was identified as a selective covalent inhibitor of human neutrophil elastase, showcasing the potential of sulfonyl fluorides in developing targeted therapies. acs.org

Generation of Novel Alkylating Reagents from Related Sulfuryl Fluorides

A significant application of sulfuryl fluoride in synthetic chemistry is its use in generating powerful alkylating agents in situ. This approach circumvents the need to handle and store highly toxic and unstable alkylating agents directly. google.com

The process typically involves the reaction of an alcohol with sulfuryl fluoride in the presence of a base. This reaction forms a fluorosulfate ester intermediate (ROSO₂F), which is a potent alkylating agent. nih.gov These in situ-generated reagents can then be used to alkylate a variety of nucleophiles.

A notable example is the development of a one-pot method for the 1,1-dihydrofluoroalkylation of thiols. nih.govresearchgate.netrsc.org In this reaction, a 1,1-dihydrofluoroalcohol is reacted with sulfuryl fluoride to generate a bis(1,1-dihydrofluoroalkyl) sulfate. This novel alkylating reagent is highly chemoselective, reacting preferentially with thiols even in the presence of other nucleophiles like amines and alcohols. This method provides a safe and efficient route to valuable 1,1-dihydrofluoroalkyl sulfides.

| Precursors | Reagent Generated | Application |

| Alcohol (ROH) + SO₂F₂ | Fluorosulfate ester (ROSO₂F) | In situ generation of potent alkylating agents. nih.govgoogle.com |

| 1,1-Dihydrofluoroalcohol + SO₂F₂ | Bis(1,1-dihydrofluoroalkyl) sulfate | Selective 1,1-dihydrofluoroalkylation of thiols. nih.govresearchgate.netrsc.org |

| Amine + 1,1-dihydrofluoroalcohol + SO₂F₂ | Not applicable (one-pot reaction) | Direct 1,1-dihydrofluoroalkylation of amines. |

Similarly, a one-pot procedure for the 1,1-dihydrofluoroalkylation of amines has been developed by bubbling sulfuryl fluoride through a solution containing an amine and a 1,1-dihydrofluoroalcohol. This method demonstrates excellent functional group tolerance and provides a straightforward alternative to existing alkylation methodologies.

Derivatives and Analogues of Disulfuryl Fluoride

Polysulfuryl Halides (e.g., Trisulfuryl Fluoride (B91410), S₃O₈F₂)

Polysulfuryl halides are a class of compounds characterized by a chain of sulfuryl units. Among these, trisulfuryl fluoride (S₃O₈F₂) is a notable example.

Trisulfuryl Fluoride (S₃O₈F₂)

Trisulfuryl fluoride is an inorganic compound that can be synthesized through several methods. One approach involves the thermal dissociation of KBF₄·4SO₃. wikipedia.org Another synthesis route is the reaction of potassium tetrafluoroborate (B81430) (KBF₄) with sulfur trioxide (SO₃) at 70 °C. wikipedia.org It can also be formed by reacting sulfur trioxide, boron trifluoride, and 70% sulfuric acid at the same temperature. wikipedia.org

Physically, trisulfuryl fluoride is a colorless liquid that fumes in the air. wikipedia.org It is insoluble in concentrated sulfuric acid. wikipedia.org Chemically, it is a reactive compound. When heated, it decomposes to form disulfuryl fluoride. wikipedia.org It also undergoes slow hydrolysis in a potassium hydroxide (B78521) solution. wikipedia.org

| Property | Value |

| Chemical Formula | S₃O₈F₂ |

| Molar Mass | 262.17 g·mol⁻¹ |

| Appearance | Colorless liquid |

| Density | 1.86 g/cm³ |

| Boiling Point | 120 °C |

Organosulfuryl Fluoride Derivatives

Organosulfuryl fluoride derivatives are organic compounds containing the sulfonyl fluoride (-SO₂F) functional group. These compounds have gained significant attention due to their unique balance of reactivity and stability, which makes them valuable reagents in organic synthesis. This has been particularly highlighted by the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of reliable reactions for assembling functional molecules.

The synthesis of organosulfuryl fluorides can be achieved through various methods. For instance, arenesulfonyl fluorides can be prepared from aryl iodides in a reaction catalyzed by palladium acetate (B1210297) with Selectfluor as the fluorine source. Another approach involves the transition-metal-free synthesis of 2-aminoarenesulfonyl fluoride derivatives from aryne precursors, secondary amines, and sulfuryl fluoride (SO₂F₂). Sulfonyl fluorides can also be synthesized from sulfonic acids via chlorination followed by a chlorine-fluorine exchange. The applications of these derivatives are extensive, ranging from their use as versatile precursors for sulfonamides and sulfonate esters to their role as selective fluorinating reagents.

Compounds Featuring the Bis(fluorosulfonyl) Moiety

Compounds containing the bis(fluorosulfonyl) moiety, -(SO₂F)₂, are characterized by the presence of two fluorosulfonyl groups. This structural feature imparts unique chemical properties, making them important building blocks in modern synthetic chemistry.

Methanedisulfonyl Fluoride (CH₂(SO₂F)₂)

Methanedisulfonyl fluoride is a key reagent for synthesizing β-arylethenesulfonyl fluorides, which are valuable substrates in SuFEx click chemistry. One established synthesis route for methanedisulfonyl fluoride involves the reaction of methylenedisulfonic acid with phosphorus pentachloride (PCl₅) in an organic solvent, followed by heating and distillation under reduced pressure.

Ethene-1,1-disulfonyl Difluoride (CH₂=C(SO₂F)₂)

Ethene-1,1-disulfonyl difluoride is a transient but highly reactive species that can be generated from precursors like methanedisulfonyl fluoride. nih.gov It serves as a novel SuFEx reagent for the synthesis of complex molecules. For instance, it can undergo cycloaddition reactions with alkynes to produce highly functionalized 1,1-bissulfonylfluoride substituted cyclobutenes. nih.govresearchgate.netnih.gov The synthesis of a bench-stable precursor, 1,1-bis(fluorosulfonyl)-2-(pyridin-1-ium-1-yl)ethan-1-ide, allows for the in-situ generation of ethene-1,1-disulfonyl difluoride for these cycloaddition reactions. nih.govnih.gov

Comparative Studies with Related Sulfur-Fluorine Compounds

To better understand the properties of this compound, it is useful to compare it with other related sulfur-fluorine compounds.

Sulfuryl Fluoride (SO₂F₂)

Sulfuryl fluoride is a colorless, odorless gas. wikipedia.orggazfinder.comorst.edu It is a tetrahedral molecule with C₂ᵥ symmetry. wikipedia.org Unlike this compound, it is resistant to hydrolysis up to 150 °C. wikipedia.org It is used as a fumigant insecticide. wikipedia.orggazfinder.com

Disulfur (B1233692) Decafluoride (S₂F₁₀)

Disulfur decafluoride is a colorless, volatile liquid with an odor similar to sulfur dioxide. wikipedia.orggezondheidsraad.nlguidechem.com Each sulfur atom in the S₂F₁₀ molecule is octahedrally coordinated. wikipedia.org It is produced by the electrical decomposition of sulfur hexafluoride (SF₆). wikipedia.orgyoutube.com S₂F₁₀ is highly toxic. wikipedia.orgyoutube.com

Sulfur Tetrafluoride (SF₄)

Sulfur tetrafluoride is a colorless gas with a pungent odor. cheezhengchem.comnih.govwikipedia.org It has a seesaw molecular structure. cheezhengchem.comwikipedia.org SF₄ is highly reactive and reacts vigorously with water to form hydrofluoric acid and sulfur dioxide. cheezhengchem.comnih.gov It is a useful reagent for the preparation of organofluorine compounds. wikipedia.org

Comparative Data of Sulfur-Fluorine Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Physical State (at STP) |

| Sulfuryl Fluoride | SO₂F₂ | 102.06 | -124.7 wikipedia.org | -55.4 wikipedia.org | Colorless gas wikipedia.org |

| Disulfur Decafluoride | S₂F₁₀ | 254.10 | -53 wikipedia.org | 30.17 wikipedia.org | Colorless liquid wikipedia.org |

| Sulfur Tetrafluoride | SF₄ | 108.07 | -121.0 wikipedia.org | -38 wikipedia.org | Colorless gas wikipedia.org |

Future Directions and Emerging Research Areas

Development of Green and Sustainable Synthetic Routes

The development of environmentally benign chemical processes is a paramount goal in modern chemistry. For sulfur-containing fluorides, this involves moving away from hazardous reagents and energy-intensive conditions. While traditional methods for synthesizing sulfonyl fluorides often rely on toxic inputs like SO₂F₂ gas or corrosive agents like potassium hydrogen fluoride (B91410) (KHF₂), recent research has focused on safer, more sustainable alternatives. cenmed.com

Future research into the synthesis of disulfuryl fluoride could benefit from these "green" principles. Current synthesis of this compound can involve the direct fluorination of sulfur dioxide, a process that requires careful handling of highly reactive fluorine gas. nih.gov A key area for development would be the exploration of milder fluorinating agents and the use of renewable feedstocks. Inspired by recent breakthroughs in the synthesis of other sulfonyl fluorides, potential green routes for this compound could involve electrochemical methods that utilize simple fluoride salts and avoid harsh oxidants. cenmed.com Another promising avenue is the use of biocatalysis or chemocatalysis to assemble the FSO₂OSO₂F structure from more benign precursors, minimizing waste and energy consumption. guidechem.comnih.govfishersci.canih.gov

Table 1: Principles of Green Chemistry and Their Potential Application to this compound Synthesis

| Principle of Green Chemistry | Potential Application to this compound Synthesis |

| Prevention | Designing synthetic pathways that minimize byproduct formation. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Avoiding the use of highly toxic fluorine gas and corrosive acids. |

| Designing Safer Chemicals | While the target is this compound, designing safer handling and storage protocols. |

| Safer Solvents and Auxiliaries | Utilizing aqueous solutions or recyclable, non-toxic organic solvents. |

| Design for Energy Efficiency | Developing synthetic methods that proceed at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Investigating bio-based sources for the sulfur and fluorine components. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps in the synthesis. |

| Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents. |

| Design for Degradation | Not directly applicable to the synthesis of a stable compound, but relevant to its lifecycle. |

| Real-time Analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of hazardous byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the potential for chemical accidents. |

Exploration of Novel Catalytic Systems

Catalysis is central to advancing the utility of sulfur(VI) fluorides in synthesis. For the broader class of sulfonyl fluorides, a variety of catalytic systems have been developed to facilitate their reactions, including those involving transition metals like palladium and nickel. nih.gov These catalysts are often employed in cross-coupling reactions. fishersci.at Furthermore, organocatalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and superbases like 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) have proven effective in activating the S-F bond for nucleophilic substitution, a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. wikipedia.orgmacsenlab.com

Given that this compound is more resistant to nucleophilic attack than its chlorinated counterpart, disulfuryl dichloride, the development of potent catalytic systems to enhance its reactivity is a critical area for future research. nih.gov Research could focus on designing catalysts that can activate the S-O-S bridge or the S-F bonds of this compound, enabling its participation in a wider range of chemical transformations. This could include the exploration of Lewis acids to enhance the electrophilicity of the sulfur centers or the development of novel transition metal complexes for oxidative addition and reductive elimination pathways involving the FSO₂O- moiety. The use of bifluoride salts as catalysts, which have shown promise in other SuFEx reactions, could also be investigated for this compound chemistry. macsenlab.com

Expansion of Applications in Underexplored Chemical Transformations

The application of sulfur(VI) fluorides has expanded significantly with the advent of SuFEx click chemistry, a set of highly efficient and reliable reactions for molecular assembly. wikipedia.orgnih.gov While sulfuryl fluoride and other sulfonyl fluorides are key players in this field, the potential of this compound as a reagent in novel chemical transformations remains largely untapped. nih.govwikipedia.orgfishersci.iefishersci.se

Future research should aim to explore the unique reactivity of the FSO₂OSO₂F core. Its structure suggests it could act as a bifunctional reagent, capable of delivering two fluorosulfonyl groups. This could be exploited in polymerization reactions to create novel polysulfates or in the synthesis of complex molecules with unique architectures. Investigations into its use in areas like photoredox catalysis could unveil new radical-based transformations. ereztech.com For instance, the generation of a fluorosulfonyloxy radical (FSO₂O•) from this compound could open up new avenues for the functionalization of organic molecules. Furthermore, its role as a potential dehydrating agent or an oxidant in specific contexts could be explored, expanding its synthetic utility beyond that of a simple fluorosulfonylating agent.

Advanced Mechanistic Insights through Quantum Chemical Methods

A deep understanding of reaction mechanisms is crucial for the rational design of new reagents and catalysts. Quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate details of reaction pathways, transition states, and intermediate structures. fishersci.casigmaaldrich.comwikipedia.orgcenmed.comfishersci.nofishersci.caamericanelements.comwikipedia.org For sulfur(VI) fluorides, DFT calculations have provided valuable insights into the mechanisms of SuFEx reactions and have helped to reconcile experimental and computational data on electron density distributions. nih.govfishersci.at

For this compound, there is a significant opportunity to apply these advanced computational techniques. Theoretical studies could be employed to predict its reactivity with various nucleophiles and to understand the factors that govern its stability. nih.gov DFT calculations could help in designing catalysts by modeling their interactions with this compound and identifying the most promising candidates for experimental investigation. Furthermore, computational analysis of its conformational landscape and electronic structure could provide a fundamental understanding of its properties and guide the development of new applications. nih.gov For instance, understanding the energy barriers for different reaction pathways could help in selectively targeting specific chemical transformations. fishersci.ca

Table 2: Potential Quantum Chemical Investigations for this compound

| Research Question | Computational Approach | Potential Impact |

| What is the preferred reaction pathway with various nucleophiles? | DFT calculations to map potential energy surfaces and locate transition states. | Guide experimental design for new reactions. |

| How do different catalysts interact with and activate this compound? | Modeling of catalyst-substrate complexes and calculation of activation barriers. | Rational design of more efficient catalysts. |

| What are the key electronic and structural features governing its reactivity? | Analysis of molecular orbitals, electrostatic potential, and bond properties. | Fundamental understanding to predict new types of reactivity. |

| Can we predict the properties of novel materials incorporating this moiety? | Calculation of electronic band structures, mechanical properties, and thermal stability of hypothetical polymers and materials. | Accelerate the discovery of new functional materials. |

Design of New Functional Materials Incorporating this compound Moieties

This compound, with its FSO₂OSO₂F structure, represents a unique building block for the creation of new functional materials. Future research could focus on its use as a monomer or cross-linker in polymerization reactions. The resulting polymers, containing the -O-SO₂-O-SO₂- linkage, may exhibit interesting thermal, mechanical, and chemical properties. These materials could find applications in areas such as high-performance plastics, flame retardants, or as components in advanced battery electrolytes. Furthermore, the fluorosulfonyl groups on the surface of these materials could serve as handles for further functionalization, allowing for the tailoring of surface properties for specific applications, such as in membranes, coatings, or biomedical devices. The development of materials from oxetane (B1205548) and azetidine (B1206935) sulfonyl fluorides showcases the potential for creating novel molecular scaffolds for drug discovery. wikipedia.org

Q & A

Q. What are the established synthetic routes for disulfuryl fluoride, and what methodological considerations are critical for purity and yield?

this compound can be synthesized via photochemical reactions of sulfur dioxide (SO₂) with fluorine gas (F₂) under controlled UV irradiation. Key parameters include maintaining stoichiometric ratios (e.g., 2:1 F₂:SO₂) and reaction temperatures below 100°C to prevent decomposition. Post-synthesis purification often involves fractional distillation under inert atmospheres to isolate FSO₂OSO₂F from byproducts like SO₂F₂ or unreacted F₂ . Structural analogs such as disulfuryl dichloride (ClSO₂OSO₂Cl) are synthesized similarly, suggesting adaptable protocols for fluoride derivatives .

Q. How does the molecular geometry of this compound compare to its dichloride analog, and what techniques validate these structural differences?

this compound exhibits a central S–O–S bond angle of ~123.6°, slightly smaller than the dichloride analog (~124–128°), due to fluorine’s higher electronegativity and steric constraints. X-ray crystallography (XRD) and gas-phase electron diffraction (GED) reveal trans-conformers dominating at room temperature, with bond lengths (e.g., S–F: ~1.52 Å, S=O: ~1.41 Å) shorter than S–Cl bonds in dichloride (~1.97 Å). Vibrational spectroscopy (IR/Raman) further distinguishes terminal vs. bridging oxygen modes .

Q. What are the primary physicochemical properties of this compound relevant to laboratory handling?

Key properties include a boiling point of 50–51°C, density of 1.75 g/cm³, and hygroscopicity requiring anhydrous storage. Its thermal stability (up to 150°C) is confirmed via thermogravimetric analysis (TGA), while reactivity with nucleophiles (e.g., water, alcohols) necessitates inert-atmosphere gloveboxes for experiments .

Advanced Research Questions

Q. How do intermolecular interactions in this compound crystals influence its solid-state modifications, and what experimental approaches resolve these polymorphs?

this compound forms multiple crystalline modifications due to weak Cl···O interactions (distance: ~3.32 Å), as observed in dichloride analogs. High-resolution synchrotron XRD and low-temperature (100 K) crystallography identify up to four polymorphs, differing in packing motifs but retaining consistent intramolecular geometry. Charge-density analysis reveals non-covalent interactions with Laplacian values <2 eÅ⁻³, contrasting stronger hydrogen bonds .

Q. What methodological challenges arise in reconciling experimental and computational data for this compound’s electron density distribution?

Discrepancies occur between experimental bond-critical-point (BCP) electron densities (2.26–2.62 eÅ⁻³ for S–O bonds) and density functional theory (DFT) predictions (~2.22 eÅ⁻³). Hybrid methods combining quantum crystallography (e.g., Hirshfeld atom refinement) and multipole modeling improve accuracy by accounting for lattice effects and conformational flexibility. Disagreements highlight the need for high-redundancy datasets (e.g., 36-fold redundancy) to minimize experimental noise .

Q. Why does the gas-phase conformation of this compound differ from its solid-state structure, and how can these variations inform reactivity studies?

GED data for dichloride analogs show a dominant trans-conformer (torsional angle: ~155°) in the gas phase, whereas solid-state structures exhibit deviations due to crystal packing. For fluoride, steric repulsion between fluorine atoms likely stabilizes the trans-conformer, but computational potential-energy scans (e.g., O3LYP functional) suggest low-energy gauche forms. These insights guide mechanistic studies on fluorination reactions, where conformational flexibility impacts transition-state geometries .

Q. How can researchers resolve contradictions in spectroscopic assignments for this compound’s vibrational modes?

Overlapping IR bands (e.g., symmetric vs. asymmetric S=O stretches) are deconvoluted via isotopic substitution (¹⁸O labeling) or matrix-isolation spectroscopy in argon. For example, ν(S=O) modes in FSO₂OSO₂F split into distinct peaks at 1380 cm⁻¹ (bridging O) and 1450 cm⁻¹ (terminal O), validated against computed spectra at the B3LYP/6-311++G(d,p) level .

Methodological Recommendations

- Synthetic Design : Optimize photochemical reactors with quartz windows for UV transparency and inline FTIR monitoring of reaction progress .

- Structural Analysis : Pair XRD with periodic DFT (e.g., VASP) to model lattice effects on molecular geometry .

- Data Interpretation : Use Bayesian statistics to assess multi-conformer models in gas-phase studies, mitigating overfitting risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.